molecular formula C17H18F2N2O3S B2943017 1-(2-(7-(2,5-Difluorophenyl)-1,4-thiazepan-4-yl)-2-oxoethyl)pyrrolidine-2,5-dione CAS No. 1705885-17-1

1-(2-(7-(2,5-Difluorophenyl)-1,4-thiazepan-4-yl)-2-oxoethyl)pyrrolidine-2,5-dione

Cat. No. B2943017
CAS RN: 1705885-17-1
M. Wt: 368.4
InChI Key: AZGQCEDXQTYMJD-UHFFFAOYSA-N
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Description

The compound “1-(2-(7-(2,5-Difluorophenyl)-1,4-thiazepan-4-yl)-2-oxoethyl)pyrrolidine-2,5-dione” is a substituted pyridine derivative that has been identified as a potential inhibitor of SARM1 activity . This compound is particularly useful for treating or preventing neurological disorders . Aging is the main risk factor for the development of neurodegenerative diseases, and axonal degeneration is a significant pathological event in many of these disorders . Inhibition of axonal degeneration in the early stages of these conditions may slow or prevent their progression .

Scientific Research Applications

Amnesia-reversal Activity

Cyclic imides, including dihydro-1H-pyrrolizine-3,5(2H,6H)-diones, have been synthesized and evaluated for their ability to reverse electroconvulsive shock (ECS) induced amnesia in mice. The study explored structure-activity relationships, including the effects of ring size and the presence of heteroatoms on biological activity. One compound, CI-911 (rolziracetam), showed promise for improving cognitive performance in both animals and potentially humans (Butler et al., 1987).

Solubility and Solvent Effects

The solubility of pyrrolidine-diones in various solvents was studied, highlighting the compound's behavior in different chemical environments. This research provides valuable information for the formulation and development of pharmaceuticals or chemical intermediates (Li et al., 2019).

Asymmetric Synthesis

Research on the asymmetric 1,3-dipolar cycloaddition of azomethine ylides to pyrrolidine-diones demonstrates the utility of these compounds in synthesizing structurally novel spirocyclic pyrrolidine-thia(oxa)zolidinediones with high yields and excellent diastereo- and enantioselectivity. This methodology is applicable in the synthesis of complex molecules for pharmaceutical research (Yang et al., 2015).

Organic Solar Cells

A study on non-fullerene electron acceptors for organic solar cells used a compound with a diketopyrrolopyrrole unit, illustrating the potential of pyrrolidine-dione derivatives in the development of renewable energy technologies (Gupta et al., 2017).

Antibacterial Agents

Novel antibacterial agents have been synthesized from derivatives of pyrrolidine-diones, showcasing the compound's role in creating new treatments for bacterial infections (Sheikh et al., 2009).

Mechanism of Action

The compound acts as an inhibitor of SARM1 (Sterile Alpha and TIR Motif Containing 1), a protein that plays a key role in axonal degeneration . By inhibiting SARM1, the compound can potentially prevent or slow down the progression of neurodegenerative diseases .

Future Directions

The compound’s potential as a treatment for neurological disorders makes it a promising area of research . Further studies could focus on optimizing its synthesis, understanding its mechanism of action in more detail, and assessing its safety and efficacy in preclinical and clinical trials.

properties

IUPAC Name

1-[2-[7-(2,5-difluorophenyl)-1,4-thiazepan-4-yl]-2-oxoethyl]pyrrolidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18F2N2O3S/c18-11-1-2-13(19)12(9-11)14-5-6-20(7-8-25-14)17(24)10-21-15(22)3-4-16(21)23/h1-2,9,14H,3-8,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZGQCEDXQTYMJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCSC1C2=C(C=CC(=C2)F)F)C(=O)CN3C(=O)CCC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18F2N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-(7-(2,5-Difluorophenyl)-1,4-thiazepan-4-yl)-2-oxoethyl)pyrrolidine-2,5-dione

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